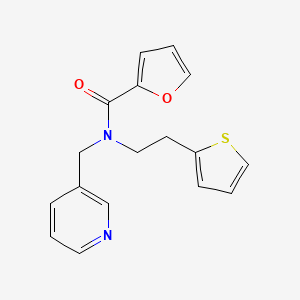

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Beschreibung

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Its structure combines heteroaromatic systems (pyridine, thiophene, and furan), which are often leveraged in medicinal chemistry for their electronic and steric properties.

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-17(16-6-2-10-21-16)19(9-7-15-5-3-11-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPESRNYTXZAPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C19H20N2O2S. It features a furan ring, a pyridine moiety, and a thiophene group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2S |

| Molecular Weight | 340.4 g/mol |

| Structure | Chemical Structure |

The biological activity of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.

- Receptor Interaction : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various pathogens.

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of furan and thiophene have been shown to inhibit cancer cell proliferation in vitro.

Case Study : A study on related compounds demonstrated that derivatives with furan and thiophene rings exhibited IC50 values ranging from 1.55 μM to 10.76 μM against specific cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings that similar structures possess activity against bacteria and fungi.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Pathogen Targeted |

|---|---|---|

| Furan-Thiophene Derivative 1 | 3.12 | Staphylococcus aureus |

| Furan-Thiophene Derivative 2 | 10 | Escherichia coli |

| N-(pyridin-3-ylmethyl)-N-(thiophen-2-yl) | TBD | TBD |

Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide. Preliminary studies indicate low cytotoxicity in mammalian cell lines, with CC50 values exceeding 100 μM . However, further studies are required to establish a comprehensive safety profile.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic substituents. Below is a comparative analysis with key analogs:

Key Observations :

- The target compound’s pyridine-thiophene-furan triad distinguishes it from ML18829 (pyridine-tert-butyl) and para-fluoro fentanyl (piperidine-fluorophenyl).

- Thiophene-containing analogs (e.g., ) often exhibit enhanced metabolic stability compared to purely phenyl-substituted derivatives.

Enzyme Inhibition

- ML18829: Inhibits SARS-CoV 3CLpro with IC$_{50}$ values in the µM range (85–90% inhibition at 10–50 µM). The tert-butyl groups likely stabilize non-covalent enzyme interactions.

Antibacterial Activity

- Thiophene-substituted quinolones () show potent activity against multidrug-resistant Staphylococcus aureus (MIC: 0.5–4 µg/mL).

- The 2-(thiophen-2-yl)ethyl group in the target compound could enhance membrane penetration, akin to bromothiophene derivatives.

CNS Activity

Pharmacokinetic and Toxicity Considerations

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.